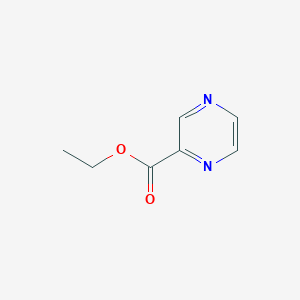

Ethyl pyrazine-2-carboxylate

Übersicht

Beschreibung

Ethyl pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms opposite each other. The ethyl group attached to the carboxylate function indicates that it is an ester derivative of pyrazine carboxylic acid. While the provided papers do not directly discuss ethyl pyrazine-2-carboxylate, they do provide insights into the synthesis, structure, and reactivity of related pyrazine and pyrazole derivatives, which can be informative for understanding the chemistry of ethyl pyrazine-2-carboxylate.

Synthesis Analysis

The synthesis of related pyrazine and pyrazole derivatives often involves cyclocondensation reactions, as seen in the preparation of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation for efficiency and regioselectivity . Similarly, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . These methods highlight the versatility of synthetic approaches to pyrazine derivatives, which could be applicable to the synthesis of ethyl pyrazine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction studies. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data , and the 3D molecular structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal structure.

Chemical Reactions Analysis

Pyrazine and pyrazole derivatives exhibit a range of reactivities depending on their substitution patterns. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates could be converted into various heterocyclic derivatives upon treatment with different nucleophilic reagents . The reactivity of ethyl pyrazine-2-carboxylate would similarly be influenced by its functional groups and the presence of substituents on the pyrazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. The synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates involved low-temperature conditions to accommodate the sensitivity of the trifluoromethyl group . The properties of ethyl pyrazine-2-carboxylate would be expected to be characterized by its ester functionality and the electron-donating or withdrawing nature of any additional substituents on the pyrazine ring.

Wissenschaftliche Forschungsanwendungen

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, including Ethyl pyrazine-2-carboxylate, are notable for their diverse pharmacological effects. These compounds have been synthesized and evaluated as agents with a range of pharmacological activities. Noteworthy effects include antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The promising areas of research include inhibitors of protein kinases as antiproliferatives and inhibitors of β-secretase for Alzheimer’s disease treatment (Doležal & Zítko, 2015). Similarly, the diversity of pyrazine derivatives found in organisms in nature with different applications has garnered increasing interest from researchers. The therapeutic potential of these derivatives spans across various disease treatments, including arteriosclerosis and viral infections (Ferreira & Kaiser, 2012).

Role in Food Science and Technology

In the food industry, pyrazines contribute significantly to flavors in food products. Control strategies of pyrazine generation from the Maillard reaction (MR), which synthesizes pyrazines, are crucial in food processing. Strategies include the utilization of new reactants, modification of reaction conditions, and adoption of emerging techniques to promote or inhibit pyrazine formation based on the desired outcome (Yu et al., 2021).

Molecular Interactions in Medicinal Chemistry

Pyrazine-based compounds play a significant role in medicinal chemistry. Their heteroaromatic nature allows for a combination of polar interactions (due to heteroatoms) and non-polar interactions (due to aromatic moieties). A systematic analysis of the RCSB PDB database highlighted the importance of binding interactions of pyrazine-based ligands co-crystallized in protein targets, revealing complex binding modes involving a combination of several interactions, which are crucial for drug development (Juhás & Zítko, 2020).

Pyrazine Heterocycles in Therapeutics

Pyrazine and phenazine compounds exhibit biological activities relevant to disease treatment. The therapeutic value of these compounds, along with their reactivity profiles and potential in innovative total synthesis approaches and drug discovery efforts, highlight the promise of these heterocycles in medicine. Total synthesis and medicinal chemistry efforts of select pyrazine and phenazine compounds are particularly focused on in this context (Huigens et al., 2022).

Safety and Hazards

Ethyl pyrazine-2-carboxylate is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapor, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Ethyl pyrazine-2-carboxylate is a derivative of pyrazine, a nitrogen-containing heterocyclic compound . Pyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Mode of Action

The mode of action of ethyl pyrazine-2-carboxylate is not well understood. Pyrazine derivatives, in general, interact with their targets in a variety of ways, depending on the specific biological activity. For instance, some pyrazine derivatives have been shown to inhibit kinases, enzymes that play a key role in signal transduction pathways .

Biochemical Pathways

Pyrazine derivatives have been shown to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It has been suggested that sufficient lipophilicity is necessary for the molecule to cross the mycobacterial wall . Easily hydrolyzed groups (ester, amide) in the pyrazine nucleus are also considered important . The compound is predicted to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) ranges from 0.28 to 1.38 .

Result of Action

Pyrazine derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

ethyl pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYQPTAROQANMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219302 | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl pyrazine-2-carboxylate | |

CAS RN |

6924-68-1 | |

| Record name | 2-Pyrazinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y9QBJ83Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)